molecular formula C25H21N3 B1493756 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine CAS No. 1379811-42-3

2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1493756
CAS No.: 1379811-42-3
M. Wt: 363.5 g/mol
InChI Key: WZPKTTMLVDLESB-UHFFFAOYSA-N
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Description

2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures to ensure purity and consistency. Advanced techniques like continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. They may interact with various biological targets, leading to therapeutic effects.

Medicine: The compound and its derivatives are being investigated for their potential medicinal properties. Studies suggest that they may have applications in treating diseases such as cancer and inflammation.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Triphenyl derivatives: Compounds with triphenyl groups exhibit similar properties but may have different core structures.

Uniqueness: 2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-18-24(21-15-9-4-10-16-21)25-26-22(19-11-5-2-6-12-19)17-23(28(25)27-18)20-13-7-3-8-14-20/h2-17,23,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKTTMLVDLESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(C=C(NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170118
Record name Pyrazolo[1,5-a]pyrimidine, 4,7-dihydro-2-methyl-3,5,7-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-42-3
Record name Pyrazolo[1,5-a]pyrimidine, 4,7-dihydro-2-methyl-3,5,7-triphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine, 4,7-dihydro-2-methyl-3,5,7-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
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2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
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2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
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2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine

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